3-(Trimethoxysilyl)propyl acrylate

Description

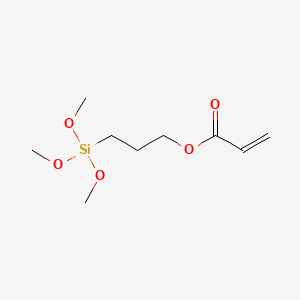

Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVDAIIQCXKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160716-45-0 | |

| Record name | 3-(Trimethoxysilyl)propyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160716-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6063436 | |

| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-14-6 | |

| Record name | Acryloxypropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4369-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acryloxypropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004369146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | acrylic acid, 3-(trimethoxysilyl)propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethoxysilyl)propyl Acrylate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethoxysilyl)propyl acrylate (B77674) (TMSPMA) is a bifunctional organosilane that serves as a versatile coupling agent and monomer in advanced materials science.[1] Its unique molecular structure, featuring a polymerizable acrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity makes TMSPMA a critical component in the formulation of adhesives, coatings, and composites.[1] In the fields of drug development and biomedical applications, it is utilized in the synthesis of hybrid nanomaterials and functionalized drug carriers.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

3-(Trimethoxysilyl)propyl acrylate is a colorless, transparent liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₅Si[3][4][] |

| Molecular Weight | 234.32 g/mol [][6] |

| CAS Number | 4369-14-6[4][] |

| Appearance | Colorless to almost colorless clear liquid[2][3] |

| Density | 1.055 g/mL at 25 °C[6][7] |

| Boiling Point | 68 °C at 0.4 mmHg[6][7] |

| 95 °C at 3 mmHg[3] | |

| Flash Point | 123 °C (closed cup)[3] |

| Refractive Index (n20/D) | 1.429[6][7] |

| Water Solubility | 5.8 - 4300 mg/L at 20 °C[4] |

| Vapor Pressure | 0.039 mmHg at 25 °C[4] |

| LogP | 0.98380[4][] |

Chemical Structure and Reactivity

The structure of this compound contains an acrylate group capable of polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation reactions.[8] This dual functionality is the basis for its utility as a coupling agent, bridging organic and inorganic materials.

The trimethoxysilyl group is sensitive to moisture and can hydrolyze to form silanol (B1196071) groups (-Si(OH)₃).[9][10] These silanol groups can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate).

The acrylate group is a reactive monomer that can undergo free-radical polymerization to form a polyacrylate backbone. This allows for the incorporation of the silane (B1218182) functionality into a polymer chain or for the grafting of polymers onto a surface functionalized with TMSPMA.

Spectroscopic Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TMSPMA.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.07 | Singlet | =CH₂ (vinyl proton, trans) |

| 5.55 | Singlet | =CH₂ (vinyl proton, cis) |

| 4.10 | Triplet | -O-CH₂- (propyl chain) |

| 3.58 | Singlet | -Si-(OCH₃)₃ |

| 1.90 | Singlet | -C(CH₃)= |

| ~1.75 | Multiplet | -CH₂- (central propyl) |

| ~0.70 | Multiplet | Si-CH₂- (propyl chain) |

| Note: Data compiled from a representative source.[8] Chemical shifts are approximate and may vary based on solvent and instrument. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 167.4 | C=O (ester carbonyl) |

| 136.6 | =C(CH₃)- (vinyl carbon) |

| 125.0 | =CH₂ (vinyl carbon) |

| 66.8 | -O-CH₂- (propyl chain) |

| 50.5 | -Si-(OCH₃)₃ |

| 22.5 | -CH₂- (central propyl) |

| 6.5 | Si-CH₂- (propyl chain) |

| Note: Data compiled from a representative source.[8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TMSPMA shows characteristic absorption bands corresponding to its functional groups.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2945, 2840 | C-H stretching (alkyl) |

| ~1720 | C=O stretching (ester) |

| ~1638 | C=C stretching (acrylate) |

| ~1410 | =CH₂ in-plane bending |

| ~1190, 1085 | Si-O-C stretching |

| ~815 | =CH₂ out-of-plane bending |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the hydrosilylation of allyl acrylate with trimethoxysilane, often catalyzed by a platinum complex like Karstedt's catalyst.[1]

General Protocol:

-

A reaction vessel is charged with allyl acrylate and a platinum catalyst.

-

Trimethoxysilane is added dropwise to the mixture under an inert atmosphere, with cooling to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like GC or NMR.

-

The product is then purified by vacuum distillation to remove the catalyst and any unreacted starting materials.

Characterization

NMR Spectroscopy Protocol:

-

A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A ¹H NMR spectrum is acquired to confirm the presence of all proton environments in the molecule.

-

A proton-decoupled ¹³C NMR spectrum is acquired to identify all carbon environments.

-

A ²⁹Si NMR spectrum can also be acquired to confirm the silicon environment.[1]

-

The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed to confirm the structure of the TMSPMA molecule.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[][11] May cause an allergic skin reaction.[][11] Harmful if swallowed, in contact with skin, or if inhaled.[][11] Harmful to aquatic life with long-lasting effects.[][11]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wear protective gloves, protective clothing, eye protection, and face protection.[11] In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] The material is moisture-sensitive and should be stored under an inert atmosphere.[3][4]

Applications

The unique properties of this compound make it a valuable component in a variety of applications:

-

Coupling Agent: It is widely used as a silane coupling agent for the formation of hybrid compounds.[2][13] It enhances the adhesion between organic resins and inorganic fillers or substrates.

-

Nanomaterial Synthesis: It is used in the synthesis of vinyl and acrylate-modified silica nanoparticles.[2][7]

-

Biomedical Applications: It is involved in the modification of nanoparticles for drug delivery and other biomedical uses.[2][7]

-

Coatings and Adhesives: It improves the performance and durability of coatings and adhesives by enhancing their adhesion to various surfaces.

Conclusion

This compound is a highly versatile and reactive monomer with significant applications in materials science and beyond. Its dual functionality allows for the covalent linkage of organic and inorganic materials, enabling the creation of advanced hybrid materials with tailored properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(ACRYLOYLOXY)PROPYLTRIMETHOXYSILANE | 4369-14-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 6. This compound 92 , BHT 100ppm inhibitor 4369-14-6 [sigmaaldrich.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. benchchem.com [benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 4369-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. capotchem.cn [capotchem.cn]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

3-(Trimethoxysilyl)propyl acrylate literature review

An In-Depth Technical Guide to 3-(Trimethoxysilyl)propyl acrylate (B77674)

Introduction

3-(Trimethoxysilyl)propyl acrylate (TMSPMA), also known as 3-(acryloyloxy)propyltrimethoxysilane, is a versatile bifunctional organosilane that serves as a critical coupling agent, monomer, and surface modifier in advanced materials science.[1][2][3] Its unique molecular structure, featuring a polymerizable acrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates.[1][4] This dual reactivity makes TMSPMA an indispensable component in the formulation of adhesives, coatings, and composites, and in the synthesis of organic-inorganic hybrid materials.[1][5][6]

In the fields of drug development and biomedical research, TMSPMA is extensively utilized for the surface modification of nanoparticles and implants, enhancing their stability, biocompatibility, and functionality for applications such as targeted drug delivery, tissue engineering, and biosensors.[4][7][8] This guide provides a comprehensive overview of the synthesis, properties, and key applications of TMSPMA, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Synthesis and Reaction Mechanism

The industrial synthesis of this compound is most commonly achieved through the highly efficient hydrosilylation of allyl methacrylate (B99206) with trimethoxysilane.[1] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, and selectively yields the desired γ-isomer.[1]

The reaction proceeds via a well-established hydrosilylation mechanism. The key steps involve the oxidative addition of the Si-H bond to the platinum center, coordination of the allyl methacrylate's double bond, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.[1]

Physicochemical and Spectroscopic Properties

TMSPMA is a colorless, light-sensitive liquid with a faintly sweet odor.[1][3][9] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[10][11][12]

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 4369-14-6 | [13][] |

| Molecular Formula | C₉H₁₈O₅Si | [13][] |

| Molecular Weight | 234.32 g/mol | [13][] |

| Appearance | Colorless transparent liquid | [2][3] |

| Density | 1.055 g/mL at 25 °C | [2][3][][15][16] |

| Boiling Point | 68 °C at 0.4 mmHg | [2][15][16] |

| Refractive Index (n20/D) | 1.429 | [2][][15][16] |

| Flash Point | 123 °C (253.4 °F) - closed cup | [15] |

| Solubility | Miscible with organic solvents |[2][9] |

Table 2: Spectroscopic Data (¹H NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.1 | d | 1H | =CH₂ (trans) |

| ~5.5 | d | 1H | =CH₂ (cis) |

| ~4.1 | t | 2H | -O-CH₂- |

| ~3.6 | s | 9H | -Si(OCH₃)₃ |

| ~1.9 | s | 3H | -C(CH₃)= |

| ~1.8 | m | 2H | -CH₂-CH₂-Si- |

| ~0.7 | t | 2H | -CH₂-Si- |

Note: Chemical shifts are approximate and may vary based on the solvent and instrument used.[1]

Key Chemical Reactions and Applications

The dual functionality of TMSPMA allows for two primary types of reactions: hydrolysis and condensation of the trimethoxysilyl group, and polymerization of the acrylate group.

Hydrolysis and Condensation

In the presence of water, the trimethoxysilyl groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on inorganic surfaces (like glass, silica (B1680970), or metal oxides) to form stable covalent Si-O-substrate bonds. They can also self-condense to form a cross-linked polysiloxane network (Si-O-Si).[4][5][17] This is the fundamental mechanism for its use as a coupling agent and for surface modification.[17]

Polymerization

The acrylate group of TMSPMA is readily available for polymerization reactions, such as free-radical polymerization or atom-transfer radical polymerization (ATRP).[5] This allows for the grafting of polymers from a TMSPMA-modified surface or the incorporation of TMSPMA as a monomer into a polymer chain, introducing pendant silyl (B83357) groups for subsequent cross-linking or surface attachment.[5]

Applications in Research and Drug Development

-

Surface Modification : TMSPMA is widely used to functionalize inorganic substrates like glass slides, silica nanoparticles, and PDMS to introduce polymerizable acrylate groups.[3][17][18] This is a critical step in fabricating microarrays, biosensors, and microfluidic devices.[17] The modified surfaces can covalently link to hydrogels or other polymers.[17]

-

Nanoparticle Functionalization for Drug Delivery : In drug development, TMSPMA is used to modify the surface of nanoparticles (e.g., mesoporous silica nanoparticles) to enhance drug loading, improve stability, and control release.[2][3][4] The polymerizable group can be used to attach targeting ligands, stealth polymers (like PEG), or stimuli-responsive gates.[4]

-

Hybrid Materials and Composites : TMSPMA acts as a molecular bridge between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices.[17][19] This improves interfacial adhesion, leading to enhanced mechanical and thermal properties of the composite materials.[19] These materials have applications in dental restoratives and bone tissue engineering.[1][8]

Experimental Protocols

Protocol 1: Surface Modification of Glass Substrates

This protocol describes the silanization of glass plates to introduce reactive acrylate groups on the surface.[17]

1. Cleaning the Glass Surface (Critical Step):

-

Thoroughly clean glass plates with a strong soap solution (e.g., Alconox).

-

Rinse extensively with deionized water.

-

Dry the plates completely in a drying oven at >100 °C to ensure the presence of sufficient hydroxyl groups for a uniform silane (B1218182) layer.[17]

-

Alternatively, for robust cleaning, immerse the glass in a piranha solution (H₂SO₄/H₂O₂) or base bath (NaOH/Ethanol) followed by thorough rinsing with deionized water and drying. (Use extreme caution with these solutions).

2. Silanization Procedure (Ethanol-Based):

-

Prepare a 0.5% (v/v) silanization solution by diluting 1 mL of TMSPMA in 200 mL of ethanol (B145695).

-

Immediately before use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts deionized water) to catalyze the hydrolysis of the methoxy (B1213986) groups.[17]

-

Immerse the cleaned, dry glass plates in the silanization solution for 5-10 minutes.

-

Rinse the plates thoroughly with ethanol to remove excess silane.

-

Dry the plates under a stream of nitrogen or in an oven at 60-110 °C for 10-15 minutes to promote covalent bond formation.

-

The functionalized glass plates are now ready for subsequent polymerization steps.

Protocol 2: Functionalization of Barium Titanate Nanoparticles (BTONPs)

This protocol is adapted from a method for modifying ceramic nanoparticles to improve their dispersion in a polymer matrix.[20]

1. Materials and Setup:

-

Barium Titanate Nanoparticles (BTONPs)

-

Toluene (or other suitable solvent)

-

This compound (TMSPMA)

-

Three-necked flask equipped with a reflux condenser and magnetic stirrer.

2. Functionalization Procedure:

-

Disperse a known quantity of BTONPs (e.g., 1.25 g) in a solvent (e.g., 25 mL of toluene) within the three-necked flask to create a suspension (e.g., 5 wt.%).

-

Stir the suspension vigorously (e.g., 500 rpm) to ensure uniform dispersion.

-

Add TMSPMA to the suspension. The amount can be varied, but a common starting point is a 1:1 weight ratio of TMSPMA to BTONPs.[20]

-

Heat the suspension to reflux (e.g., 75 °C) and maintain the reaction for 24 hours with continuous stirring.[20]

-

After the reaction, allow the mixture to cool to room temperature.

-

Separate the functionalized nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles multiple times with the solvent (e.g., toluene) followed by ethanol to remove unreacted TMSPMA and byproducts.

-

Dry the functionalized BTONPs in a vacuum oven to obtain a fine powder.

-

The degree of functionalization can be quantified using thermogravimetric analysis (TGA).[20]

Safety Information

This compound is classified as a hazardous substance.[13][15]

-

Hazards : Causes severe skin burns and eye damage.[] May cause an allergic skin reaction and respiratory irritation.[10] It is harmful if inhaled or swallowed and is harmful to aquatic life with long-lasting effects.[] Contact with moisture liberates methanol, which can cause vision disturbances and is a cumulative poison.[10]

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13] Avoid breathing vapors or mist.[10]

-

Storage : Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[10][11][12] The material is moisture-sensitive and should be stored in a tightly closed container, potentially under an inert atmosphere.[10][11][12]

-

Disposal : Dispose of waste material and containers at an approved waste disposal plant. Do not let the product enter drains.[13]

Conclusion

This compound is a highly versatile molecule with significant utility in materials science, nanotechnology, and drug development.[4] Its ability to bridge organic and inorganic materials through a dual-reaction mechanism provides a robust platform for creating advanced functional materials.[1][4] For researchers and drug development professionals, TMSPMA offers a powerful tool for designing sophisticated drug delivery systems, fabricating biocompatible surfaces, and enhancing the performance of composite materials. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its effective and safe application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(ACRYLOYLOXY)PROPYLTRIMETHOXYSILANE | 4369-14-6 [chemicalbook.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]

- 9. lookchem.com [lookchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. capotchem.cn [capotchem.cn]

- 15. 3-(三甲氧基甲硅基)丙烯酸丙酯 92%, contains 100 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound 92 , BHT 100ppm inhibitor 4369-14-6 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) Silane Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamentals of 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), a versatile bifunctional organosilane. TMSPMA is a critical coupling agent and monomer used in advanced materials science, with significant applications in drug development, dentistry, and polymer composites.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates.[1][3] This dual reactivity makes TMSPMA an essential component in the formulation of adhesives, coatings, and biomedical devices.[1][4] In the realm of drug development, it is utilized in the synthesis of hybrid nanomaterials, functionalized drug carriers, and scaffolds for tissue engineering.[1][5]

Physicochemical Properties

TMSPMA is a clear, colorless to faint yellow, light-sensitive liquid with a faintly sweet odor.[1][6][7] Key physical and chemical properties are summarized below.

| Property | Value | References |

| Synonyms | [3-(Methacryloyloxy)propyl]trimethoxysilane, γ-MPS | [1][8] |

| CAS Number | 2530-85-0 | [6] |

| Molecular Formula | C₁₀H₂₀O₅Si | [6] |

| Molecular Weight | 248.35 g/mol | [6][8] |

| Boiling Point | 190 °C | [6] |

| Density | 1.045 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.431 | |

| Solubility | Soluble in acetone, benzene, ether, methanol, and hydrocarbons. Reacts with water. | [9] |

Mechanism of Action: The Dual Functionality of TMSPMA

The efficacy of TMSPMA as a coupling agent stems from its bifunctional nature, allowing it to act as a molecular bridge between inorganic and organic materials.[3][10]

-

The Trimethoxysilyl Group: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH).[3][11] These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates like glass, silica, or metal oxides to form stable, covalent Si-O-substrate bonds.[3][12] They can also self-condense to form a cross-linked siloxane (Si-O-Si) network at the interface.[11] This process is often catalyzed by acid or base.[11]

-

The Methacrylate Group: This organic functional group is capable of participating in free-radical polymerization.[3][5] This allows TMSPMA to be copolymerized with other monomers or grafted onto polymer backbones, effectively anchoring the polymer to the inorganic substrate.[3]

This dual reactivity is fundamental to its role in enhancing adhesion and improving the mechanical and physical properties of composite materials.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical pathways and logical flow of TMSPMA's function.

References

- 1. benchchem.com [benchchem.com]

- 2. chinacouplingagents.com [chinacouplingagents.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-(Trimethoxysilyl)propyl methacrylate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. Factory Sells Best Quality 3-Methacryloxypropyltrimethoxysilane (Silane coupling agent KH-570) 2530-85-0 with stock [finerchem.com]

- 8. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Core Concepts: Hydrolysis and Condensation of 3-(Trimethoxysilyl)propyl acrylate

An In-depth Technical Guide to the Hydrolysis and Condensation of 3-(Trimethoxysilyl)propyl acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

3-(Trimethoxysilyl)propyl acrylate is a bifunctional molecule essential for the synthesis of organic-inorganic hybrid materials. Its utility lies in its two primary reactive groups: an acrylate group, capable of undergoing polymerization, and a trimethoxysilyl group, which participates in hydrolysis and condensation reactions. This dual reactivity is instrumental in forming crosslinked hybrid networks with tailorable properties for advanced applications, including drug delivery systems and coatings.[1]

The reaction of the trimethoxysilyl group is a sequential two-step process:

-

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are substituted by hydroxyl groups (-OH). This reaction yields silanol (B1196071) intermediates and methanol (B129727) as a byproduct. The rate of hydrolysis can be significantly influenced by the presence of acid or base catalysts.[1]

-

Condensation: The resultant silanol groups are highly reactive and can condense with each other (releasing water) or with unreacted methoxy groups (releasing methanol) to form stable siloxane bonds (Si-O-Si). This process leads to the formation of oligomers and can ultimately result in a three-dimensional crosslinked network.[1]

The kinetics of these competing reactions are heavily dependent on several factors, most notably pH, but also temperature, solvent, and the presence of catalysts.[1] Precise control over these parameters is crucial for manipulating the final structure and properties of the material.

Data Presentation: The Influence of Reaction Conditions

The kinetics of this compound hydrolysis and condensation are intricately linked to the reaction conditions. The following tables summarize key quantitative and qualitative findings from scientific literature, primarily focusing on the closely related compound 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), which exhibits analogous behavior.

Table 1: Effect of pH on Hydrolysis and Condensation Rates

| pH Condition | Hydrolysis Rate | Condensation Rate |

| Acidic (e.g., pH < 4) | Significantly increased | Slower, allowing for the accumulation of stable silanol intermediates[2] |

| Near Neutral (pH ≈ 7) | Minimum rate of hydrolysis[2][3] | Moderate |

| Basic (e.g., pH > 8) | Significantly increased | Fastest rate of condensation |

| pH ≈ 4 | Increased relative to neutral | Minimum rate of condensation[2][3] |

Table 2: Summary of Factors Influencing Reaction Outcomes

| Factor | Effect |

| pH | Primary determinant of hydrolysis and condensation rates.[2][3] |

| Water Concentration | A higher concentration of water generally favors hydrolysis. |

| Catalyst | Acids and bases catalyze both hydrolysis and condensation, but to different extents at various pH levels.[2] |

| Temperature | Increased temperature generally accelerates both hydrolysis and condensation rates. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. |

Experimental Protocols

The following protocols are generalized methodologies for studying the hydrolysis and condensation of this compound.

General Sol-Gel Procedure

This protocol outlines the basic steps for conducting the sol-gel process with this compound.[1]

Materials:

-

This compound

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

-

Acid (e.g., acetic acid, hydrochloric acid) or Base (e.g., ammonia, triethylamine) as a catalyst

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

pH meter or pH indicator strips

Procedure:

-

In the reaction vessel, prepare a solution of ethanol and deionized water. The ratio can be varied to control the reaction kinetics.

-

While stirring, add the desired amount of acid or base to adjust the pH of the solution to the target value.[1]

-

Slowly add the this compound to the solution while maintaining vigorous stirring to ensure homogeneity.

-

Allow the reaction to proceed at the desired temperature for a specified duration.

-

Monitor the progress of the reaction using the analytical techniques described below.

-

For gel formation, the solution is typically left undisturbed for an aging period, followed by a drying step to remove solvent and byproducts.[1]

Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for qualitatively and semi-quantitatively monitoring the hydrolysis and condensation reactions.[2]

Instrumentation:

-

FTIR Spectrometer with an appropriate accessory for liquid samples (e.g., Attenuated Total Reflectance - ATR)

Procedure:

-

Prepare a solution of this compound in deionized water (e.g., 1 vol%).

-

Adjust the pH to the desired level using an acid or base.

-

Acquire an initial FTIR spectrum immediately after preparation.

-

Acquire spectra at regular time intervals to monitor the reaction progress.

-

Spectral Analysis:

-

Monitor the disappearance of the Si-O-C stretching band (around 1080 cm⁻¹) to track the hydrolysis of the methoxy groups.[1]

-

Observe the appearance and growth of a broad band in the 3200-3700 cm⁻¹ region, which corresponds to the stretching vibrations of Si-OH groups formed during hydrolysis.

-

The formation of Si-O-Si bonds can be observed by changes in the Si-O stretching region.

-

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are powerful techniques for quantitatively tracking the progress of hydrolysis and condensation.[1][4]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure for Sample Preparation and Analysis:

-

At specific time intervals during the reaction, withdraw an aliquot of the reaction mixture.

-

Transfer the aliquot to an NMR tube. A deuterated solvent may be required for locking, especially for ²⁹Si NMR.[1][2]

-

¹H NMR Analysis:

-

²⁹Si NMR Analysis:

-

This technique provides detailed information about the silicon environment.[1]

-

The unreacted this compound will show a characteristic chemical shift (T⁰ species).

-

As hydrolysis proceeds, new signals corresponding to partially hydrolyzed (T¹, T²) and fully hydrolyzed (T³) species will appear at different chemical shifts.

-

Condensation leads to the formation of new signals corresponding to various siloxane structures (e.g., dimers, trimers, and higher-order networks).[1][5]

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis and condensation of this compound.

References

An In-depth Technical Guide to Surface Modification using 3-(Trimethoxysilyl)propyl acrylate (TMSPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl acrylate (B77674) (TMSPA) is a bifunctional organosilane widely employed as a surface modifying agent and coupling agent. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group and a polymerizable acrylate group, enables it to form stable covalent bonds with a variety of inorganic and organic materials. This dual reactivity makes TMSPA an invaluable tool for researchers and professionals in drug development, biomaterials science, and diagnostics.

The trimethoxysilyl end of the molecule reacts with hydroxyl groups present on the surfaces of inorganic substrates such as glass, silica, and metal oxides, forming a durable siloxane bond (Si-O-Si). The acrylate group, on the other hand, is available for subsequent free-radical polymerization. This allows for the grafting of a wide range of polymers onto the surface, thereby tailoring the surface properties to meet specific application requirements.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of TMSPA in surface modification.

Physicochemical Properties of TMSPA

A summary of the key physicochemical properties of 3-(Trimethoxysilyl)propyl acrylate is presented in the table below.

| Property | Value |

| Synonyms | (3-Acryloxypropyl)trimethoxysilane, TMSPMA |

| CAS Number | 4369-14-6 |

| Molecular Formula | C9H18O5Si |

| Molecular Weight | 234.32 g/mol |

| Appearance | Colorless transparent liquid[1] |

| Density | 1.055 g/mL at 25 °C[1][2] |

| Boiling Point | 68 °C at 0.4 mm Hg[1] |

| Refractive Index | n20/D 1.429[1][2] |

| Solubility | Miscible with organic solvents[1] |

Mechanism of Surface Modification

The surface modification process using TMSPA is a two-step mechanism involving hydrolysis and condensation.

-

Hydrolysis: The trimethoxysilyl groups of TMSPA hydrolyze in the presence of water (often catalyzed by an acid or base) to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). A lateral condensation between adjacent silanol groups can also occur, leading to the formation of a cross-linked polysiloxane layer on the surface.

This process results in a surface functionalized with reactive acrylate groups that can be used for further modification.

Figure 1: Reaction mechanism of TMSPA with a hydroxylated surface.

Quantitative Data on Surface Modification

The effectiveness of surface modification with TMSPA can be quantified by measuring changes in surface properties such as wettability (contact angle), adhesion strength, and biocompatibility.

Wettability Modification

The change in water contact angle is a common method to assess the success of a silanization process. A decrease in contact angle generally indicates a more hydrophilic surface, while an increase suggests a more hydrophobic surface. The final wettability of a TMSPA-modified surface can be further tuned by grafting different polymers onto the acrylate groups.

| Substrate | Treatment | Water Contact Angle (°) | Reference |

| Glass | Untreated | ~20-30 | [3] |

| Glass | TMSPA modified | Variable (depends on subsequent polymerization) | [4] |

| Polydimethylsiloxane (B3030410) (PDMS) | Untreated | ~110 | [5] |

| Polydimethylsiloxane (PDMS) | Oxygen Plasma + TMSPA | Significantly Reduced | [5] |

Adhesion Strength

TMSPA is frequently used as a coupling agent to improve the adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix.

| Composite System | Treatment | Adhesion Strength Improvement | Reference |

| Olive Pomace Flour/Polystyrene | TMSPA treatment of flour | Increased Young's Modulus and tensile strength | [6] |

| Glass Fiber/Polymer Matrix | TMSPA as adhesion promoter | Significantly improved mechanical properties | [4] |

| Zirconia/Resin | TMSPA treatment of Zirconia | Improved adhesive properties | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving TMSPA are provided below.

Protocol for Surface Modification of Glass Substrates

This protocol outlines the steps for functionalizing glass surfaces with TMSPA.

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonication in a solution of detergent (e.g., 2% Hellmanex III) for 20 minutes.

-

Rinse extensively with deionized (DI) water (10-15 times) until no foam is observed.

-

Sonicate in acetone (B3395972) for 20 minutes.

-

Rinse with methanol.

-

Dry the slides in an oven at 110 °C for at least 15 minutes.

-

Activate the surface by treating with oxygen plasma for 20 minutes to generate hydroxyl groups.

-

-

Silanization Solution Preparation:

-

Prepare a 2% (v/v) solution of TMSPA in an appropriate solvent. Anhydrous toluene (B28343) or ethanol (B145695) are commonly used.

-

For ethanol-based silanization, a small amount of acidified water (e.g., water adjusted to pH 4.5-5.5 with acetic acid) can be added to the ethanol to promote hydrolysis of the methoxy (B1213986) groups. A typical formulation is to dilute 1 mL of TMSPA in 200 mL of ethanol and, just before use, add 6 mL of a 1:10 solution of glacial acetic acid in water.[8]

-

-

Silanization Procedure:

-

Immediately after plasma activation, immerse the cleaned and dried glass slides in the TMSPA solution.

-

Allow the reaction to proceed for a specified time, typically ranging from 3 minutes to 1 hour, at room temperature.[8]

-

After the desired reaction time, remove the slides from the solution.

-

-

Post-treatment:

-

Rinse the slides thoroughly with the solvent used for the silanization (e.g., ethanol) to remove any unreacted TMSPA.

-

Cure the silane (B1218182) layer by baking the slides in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds and removes residual solvent.

-

The TMSPA-functionalized slides are now ready for subsequent polymerization of the acrylate groups.

-

Figure 2: Experimental workflow for glass surface modification with TMSPA.

Protocol for Surface Modification of PDMS

This protocol describes the modification of polydimethylsiloxane (PDMS) surfaces, which are inherently hydrophobic.

-

PDMS Substrate Preparation:

-

Fabricate PDMS structures using standard soft lithography techniques.

-

Clean the PDMS surface by sonication in ethanol for 15 minutes, followed by rinsing with DI water and drying with a stream of nitrogen.

-

-

Surface Activation:

-

Treat the PDMS surface with oxygen plasma for 30-60 seconds to introduce silanol (Si-OH) groups. This step makes the surface temporarily hydrophilic.

-

-

Silanization:

-

Immediately after plasma treatment, immerse the PDMS substrate in a 2% (v/v) solution of TMSPA in a suitable solvent (e.g., ethanol or toluene) for 1-2 hours at room temperature.

-

Alternatively, vapor-phase silanization can be performed by placing the plasma-treated PDMS in a desiccator with a small container of TMSPA for several hours.

-

-

Post-treatment:

-

Remove the PDMS from the silane solution and rinse thoroughly with the solvent.

-

Cure the modified PDMS in an oven at 70-80 °C for 30 minutes.

-

Characterization of TMSPA-Modified Surfaces

The success of the surface modification can be verified using various surface analysis techniques.

Figure 3: Logical relationship of surface characterization techniques.

Contact Angle Goniometry

-

Purpose: To measure the surface wettability by determining the contact angle of a liquid (typically water) on the surface.

-

Protocol:

-

Place a small droplet (e.g., 5 µL) of high-purity water onto the modified surface.

-

Use a goniometer to capture an image of the droplet profile.

-

Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

-

Measurements should be taken at multiple locations on the surface to ensure uniformity.

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the chemical functional groups present on the surface.

-

Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Press the modified surface firmly against the ATR crystal (e.g., diamond or germanium).

-

Collect the infrared spectrum over a range of wavenumbers (e.g., 4000-600 cm⁻¹).

-

Look for characteristic peaks corresponding to the acrylate group (C=O stretch around 1720 cm⁻¹, C=C stretch around 1638 cm⁻¹) and siloxane bonds (Si-O-Si stretch around 1100-1000 cm⁻¹).

-

Applications in Drug Development and Biomedical Research

The ability to precisely control surface properties using TMSPA has led to its use in a variety of applications relevant to drug development and biomedical research:

-

Biomaterial Surface Functionalization: Improving the biocompatibility of implants by grafting biocompatible polymers to reduce protein adsorption and cellular adhesion.[9][10][11]

-

Drug Delivery: Covalently attaching drug-loaded polymer hydrogels to the surface of medical devices for controlled release.

-

Biosensors and Diagnostics: Immobilizing antibodies, enzymes, or DNA probes onto sensor surfaces for the detection of specific biomarkers.

-

Cell Culture: Creating micropatterned surfaces to control cell adhesion and growth for tissue engineering applications.

-

Dental Materials: Enhancing the adhesion between dental restorative materials and the tooth structure.[12]

Conclusion

This compound is a versatile and powerful tool for the surface modification of a wide range of materials. By understanding the underlying chemistry and following well-defined experimental protocols, researchers can effectively tailor surface properties to meet the demanding requirements of modern drug development and biomedical applications. The ability to create surfaces with specific wettability, adhesion, and biocompatibility opens up new possibilities for the design of advanced materials and devices.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Photocatalyzed surface modification of poly(dimethylsiloxane) with polysaccharides and assay of their protein adsorption and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Item - Recent advancements in surface modification, characterization and functionalization for enhancing the biocompatibility and corrosion resistance of biomedical implants - University of Sussex - Figshare [sussex.figshare.com]

- 10. Biocompatible and bioactive surface modifications for prolonged in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Applications of 3-(Trimethoxysilyl)propyl Acrylate in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl acrylate (B77674) (TMSPMA) is a versatile bifunctional organosilane that plays a pivotal role in advanced materials science.[1] Its unique molecular structure, featuring a polymerizable acrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates.[1] This dual reactivity makes TMSPMA an indispensable coupling agent in a wide array of applications, including composites, adhesives, coatings, and dental restorative materials.[1][2] In the realm of biomedical science and drug development, it is instrumental in the synthesis of hybrid nanomaterials, functionalized drug carriers, and scaffolds for tissue engineering.[1][3]

This technical guide provides a comprehensive overview of the core applications of TMSPMA in materials science, with a focus on its role in enhancing material properties. It details the fundamental reaction mechanisms, presents quantitative data on material performance, and provides detailed experimental protocols for key applications.

Core Concepts: The Dual Functionality of 3-(Trimethoxysilyl)propyl Acrylate

The efficacy of TMSPMA as a coupling agent lies in its bifunctional nature, allowing it to act as a molecular bridge between inorganic and organic materials.[4] This bridging capability is crucial for improving interfacial adhesion, which in turn enhances the mechanical strength, durability, and overall performance of composite materials.[4][5]

The functionality of TMSPMA is realized through a two-step reaction process involving its trimethoxysilyl and acrylate groups:

-

Reaction with Inorganic Substrates: The trimethoxysilyl end of the molecule undergoes hydrolysis and condensation. In the presence of water, the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates.[6] These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass, silica (B1680970), and metal oxides) to form stable siloxane bonds (Si-O-Si).[4][6] This process can be catalyzed by acids or bases.[6]

-

Reaction with Organic Polymers: The acrylate group is capable of participating in polymerization reactions.[6] This allows the TMSPMA molecule, now anchored to the inorganic surface, to co-polymerize with an organic polymer matrix, forming a strong covalent bond at the interface.[7]

This dual reactivity ensures a robust and durable connection at the interface between dissimilar materials, leading to significant improvements in the properties of the final composite material.[4]

Hydrolysis and Condensation Pathway

The hydrolysis and condensation of the trimethoxysilyl group is a critical process that enables the bonding of TMSPMA to inorganic surfaces. The reaction proceeds in two main steps:

-

Hydrolysis: The three methoxy groups on the silicon atom are sequentially replaced by hydroxyl groups in the presence of water, forming silanol groups and releasing methanol (B129727) as a byproduct.[6]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (releasing water) or with remaining methoxy groups (releasing methanol) to form stable siloxane (Si-O-Si) bonds.[6] This leads to the formation of a crosslinked polysiloxane network on the substrate surface.

The rates of these competing reactions are highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts.[6][8]

Hydrolysis and condensation pathway of TMSPMA.

Applications and Performance Data

TMSPMA is utilized in a diverse range of applications to improve the performance of materials. The following sections highlight some key areas and present quantitative data demonstrating its effectiveness.

Polymer Composites

A primary application of TMSPMA is in the manufacturing of polymer composites, where it enhances the interaction between the polymer matrix and inorganic fillers.[5] This leads to improved mechanical properties.

Table 1: Mechanical Properties of Polystyrene/Olive Pomace Flour Composites [5]

| Property | Polystyrene (PS) | PS + 10% Untreated Flour | PS + 10% TMSPMA-Treated Flour | PS + 30% Untreated Flour | PS + 30% TMSPMA-Treated Flour |

| Tensile Strength (MPa) | 25.8 | 21.4 | 24.1 | 16.2 | 18.9 |

| Young's Modulus (MPa) | 1450 | 1850 | 2050 | 2300 | 2600 |

| Elongation at Break (%) | 2.1 | 1.5 | 1.8 | 1.1 | 1.3 |

The data clearly shows that the treatment of olive pomace flour with TMSPMA leads to a significant improvement in both the tensile strength and Young's modulus of the polystyrene composites compared to those with untreated flour.[5] This is attributed to the enhanced interfacial adhesion between the filler and the polymer matrix, facilitating better stress transfer.[5]

Surface Modification of Nanoparticles

TMSPMA is widely used to functionalize the surface of nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to improve their dispersion in polymer matrices and to impart new functionalities.[9][10]

Table 2: Properties of TMSPMA-Modified TiO₂ Nanoparticles [10]

| Property | Unmodified TiO₂ | TiO₂ + 3% TMSPMA | TiO₂ + 5% TMSPMA | TiO₂ + 10% TMSPMA |

| Contact Angle (°) with Water | Hydrophilic | 120.5 | 125.3 | 130.1 |

| Grafting Efficiency (%) | - | 85.6 | 89.2 | 92.7 |

The modification of TiO₂ nanoparticles with TMSPMA renders their surface hydrophobic, as indicated by the significant increase in the water contact angle.[10] This surface modification also reduces the agglomeration of the nanoparticles.[10]

Dental Materials

In dentistry, TMSPMA is a crucial component in dental composites and primers for bonding restorative materials to tooth structure and ceramics.[2][11] It improves the bond strength and durability of dental restorations.[11]

Table 3: Diametral Tensile Strength (DTS) of Dental Composites [11]

| Material | Diametral Tensile Strength (MPa) |

| Commercial Composite (Vit-l-escence) | 34.45 |

| Self-made Composite (Rice Husk Silica without TMSPMA) | 8.90 - 13.78 |

| Self-made Composite (Rice Husk Silica with TMSPMA) | 43.40 |

The use of TMSPMA to treat rice husk silica filler dramatically increases the diametral tensile strength of the experimental dental composite to a level exceeding that of a commercial composite.[11] This highlights the critical role of silane (B1218182) coupling agents in achieving adequate mechanical properties in dental restoratives.[11]

Thermal Properties

The improved interfacial bonding afforded by TMSPMA can also lead to enhanced thermal stability of composite materials.

Table 4: Thermal Decomposition Temperatures of Polystyrene/Olive Pomace Flour Composites [5]

| Material | Onset Decomposition Temperature (°C) |

| Virgin Polystyrene (PS) | 380 |

| PS + 10% Untreated Flour | 358.9 |

| PS + 10% TMSPMA-Treated Flour | 368.8 |

| PS + 30% Untreated Flour | 329.1 |

| PS + 30% TMSPMA-Treated Flour | 356.9 |

Composites treated with TMSPMA exhibit higher onset decomposition temperatures compared to their untreated counterparts, indicating improved thermal stability.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving TMSPMA.

Protocol for Surface Treatment of Fillers

This protocol describes the general procedure for treating an inorganic filler (e.g., olive pomace flour, silica) with TMSPMA.

Materials:

-

Inorganic filler (e.g., olive pomace flour)

-

This compound (TMSPMA)

-

Distilled water

-

Acetic acid (for pH adjustment, optional)

Procedure:

-

Prepare a solution of TMSPMA in a mixture of water and ethanol. A typical concentration is 1% by weight of TMSPMA relative to the weight of the filler.[5]

-

Adjust the pH of the solution to activate the hydrolysis of the silane. An acidic pH (e.g., 4-5) is often used.

-

Add the inorganic filler to the TMSPMA solution and stir the mixture vigorously for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60°C).

-

After the reaction, filter the treated filler and wash it with ethanol to remove any unreacted silane.

-

Dry the treated filler in an oven at a specific temperature (e.g., 80-100°C) for several hours to complete the condensation of the silane on the filler surface and to remove any residual solvent.

Protocol for Fabrication of Polymer Composites

This protocol outlines the fabrication of a polymer composite using TMSPMA-treated fillers.

Materials:

-

Polymer matrix (e.g., polystyrene)

-

TMSPMA-treated filler

-

Untreated filler (for comparison)

-

Internal mixer or extruder

Procedure:

-

Dry the polymer matrix and the treated/untreated fillers in an oven to remove any moisture.

-

Melt-mix the polymer matrix with the desired weight percentage of the treated or untreated filler in an internal mixer or a single-screw extruder.[5]

-

Set the processing parameters (e.g., temperature profile, screw speed) according to the specific polymer being used. For polystyrene, a temperature range of 160-190°C and a speed of 40 rpm can be used.[5]

-

After mixing, the composite material can be compression molded or injection molded into specimens for mechanical and thermal testing.

Protocol for Surface Modification of Nanoparticles

This protocol details the surface modification of nanoparticles with TMSPMA.

Materials:

-

Nanoparticles (e.g., TiO₂)

-

This compound (TMSPMA)

-

Ethanol

-

Ammonia (B1221849) (catalyst)

Procedure:

-

Disperse the nanoparticles in ethanol using ultrasonication to break up agglomerates.

-

Add a solution of TMSPMA in ethanol to the nanoparticle dispersion. The amount of TMSPMA will depend on the desired surface coverage.

-

Add a catalytic amount of ammonia to promote the hydrolysis of the silane.[10]

-

Heat the mixture to a specific temperature (e.g., 50°C) and stir for several hours to allow the grafting reaction to proceed.[10]

-

After the reaction, centrifuge the mixture to separate the modified nanoparticles.

-

Wash the nanoparticles repeatedly with ethanol to remove unreacted TMSPMA and byproducts.

-

Dry the functionalized nanoparticles in a vacuum oven.

Visualization of Mechanisms and Workflows

Mechanism of Interfacial Bonding

The following diagram illustrates how TMSPMA acts as a molecular bridge to create a strong interface between an inorganic substrate and an organic polymer matrix.

TMSPMA as a molecular bridge at the interface.

Experimental Workflow for Nanoparticle Surface Modification

This diagram outlines the key steps in the surface modification of nanoparticles using TMSPMA.

Experimental workflow for nanoparticle modification.

Conclusion

This compound is a highly effective and versatile molecule in materials science. Its ability to form strong and durable bonds between inorganic and organic materials makes it an essential component in the development of high-performance composites, coatings, adhesives, and biomedical devices.[4][12] A thorough understanding of its reaction mechanisms and the ability to control the experimental parameters are key to harnessing its full potential for creating advanced materials with tailored properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 6. benchchem.com [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Modification of Titanium Dioxide Nanoparticles with 3-(Trimethoxysilyl)propyl Methacrylate Silane Coupling Agent | Semantic Scholar [semanticscholar.org]

- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 12. pubs.aip.org [pubs.aip.org]

Bifunctional nature of 3-(Trimethoxysilyl)propyl acrylate

An In-depth Technical Guide on the Bifunctional Nature of 3-(Trimethoxysilyl)propyl acrylate (B77674)

Introduction

3-(Trimethoxysilyl)propyl acrylate is a versatile bifunctional organosilane that serves as a critical coupling agent and monomer in advanced materials science.[1] Its unique molecular structure is characterized by the presence of two distinct reactive moieties: a polymerizable acrylate group and a hydrolyzable trimethoxysilyl group. This dual reactivity allows it to form covalent bonds with both organic polymers and inorganic substrates, effectively acting as a molecular bridge.[1][2] This property makes it an indispensable component in the formulation of adhesives, coatings, and composite materials.[3][4] For researchers, scientists, and drug development professionals, this compound offers a powerful tool for surface modification, the synthesis of organic-inorganic hybrid materials, and the development of advanced drug delivery systems such as functionalized nanoparticles.[2][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application. The data presented below has been compiled for easy reference.

| Property | Value |

| CAS Number | 4369-14-6 |

| Molecular Formula | C₉H₁₈O₅Si |

| Molecular Weight | 234.32 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 95 °C at 3 mmHg[7] / 68 °C at 0.4 mmHg[3] |

| Density | 1.055 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.429 - 1.43[3][7] |

| Flash Point | 123 °C (closed cup)[7] |

| Solubility | Miscible with organic solvents; reacts with water.[5] |

| Storage Temperature | Below 5 °C[5] |

| Sensitivity | Moisture Sensitive[5][7] |

Core Bifunctional Reactivity

The utility of this compound stems from its two distinct functional groups, which can undergo independent or simultaneous reactions.

The Acrylate Group: Radical Polymerization

The carbon-carbon double bond in the acrylate group is susceptible to free-radical polymerization. This allows the molecule to be incorporated into polymer chains, forming a polyacrylate backbone. This polymerization can be initiated by thermal initiators, photoinitiators, or through controlled radical polymerization techniques like Atom-Transfer Radical Polymerization (ATRP).[8][9] This functionality is key to forming the organic, polymeric component of hybrid materials. The polymerization process transforms the monomeric silane (B1218182) into a macromolecular structure with pendant trimethoxysilyl groups.

Caption: General scheme for free-radical polymerization of the acrylate group.

The Trimethoxysilyl Group: Hydrolysis and Condensation

The trimethoxysilyl end of the molecule provides the mechanism for bonding to inorganic substrates and forming cross-linked networks. This occurs via a two-step sol-gel process:[10][11]

-

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct.[2][10] This reaction is catalyzed by either acid or base. The rate of hydrolysis is slowest at a neutral pH of 7.0 and increases significantly under acidic or basic conditions.[12][13]

-

Condensation: The newly formed silanol groups can then condense with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si).[10] This process releases water or methanol and leads to the formation of oligomers and eventually a cross-linked three-dimensional network.[8] The condensation rate is highly pH-dependent, with the lowest rate observed around pH 4.0.[12][13]

Caption: Hydrolysis and condensation pathway of the trimethoxysilyl group.

The Bifunctional Nature in Application

The dual reactivity of this compound makes it an ideal coupling agent. The trimethoxysilyl group can hydrolyze and form strong covalent bonds with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides.[1] Simultaneously, the acrylate group can co-polymerize with an organic resin matrix, creating a durable link between the two dissimilar phases. This enhances adhesion, improves mechanical properties, and increases the durability of composite materials.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 15. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-(Trimethoxysilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trimethoxysilyl)propyl acrylate (B77674) (CAS No. 4369-14-6), a reactive monomer increasingly utilized in specialized applications, including surface modification and polymer synthesis. Due to its chemical nature, stringent adherence to safety protocols is imperative to mitigate risks. This document outlines the toxicological profile, physical and chemical properties, and detailed procedures for safe handling, storage, and emergency response.

Hazard Identification and Classification

3-(Trimethoxysilyl)propyl acrylate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Damage: The compound is corrosive and can cause severe skin burns and eye damage.[] Prolonged or repeated skin contact may lead to an allergic skin reaction or sensitization.[][2][3]

-

Inhalation Toxicity: Inhalation of vapors or mists may be harmful and can cause respiratory tract irritation.[4][5]

-

Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[][6]

-

Moisture Reactivity: Contact with water or moisture leads to hydrolysis, evolving flammable and toxic methanol.[2][7] This reaction is a critical consideration for both storage and handling.

Toxicological and Physical Properties

A thorough understanding of the toxicological and physical properties is fundamental to a comprehensive risk assessment.

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg bw | Not Classified | [8] |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw | Not Classified | [8] |

| LC50 | Rat | Inhalation | > 2.28 mg/L air | - | [8] |

| Eye Irritation | Rabbit | Draize Test | 500 mg/24H | Mild Irritant | [2] |

| Skin Irritation | Rabbit | Draize Test | 500 mg/24H | Mild Irritant | [2] |

Note: The methacrylate (B99206) analogue, 3-(Trimethoxysilyl)propyl methacrylate (CAS No. 2530-85-0), exhibits a similar toxicological profile and is often referenced in safety literature.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H18O5Si | [][4][9] |

| Molecular Weight | 234.32 g/mol | [][4][9] |

| Appearance | Colorless liquid | [2][10] |

| Odor | Mild, ester-like | [10] |

| Boiling Point | 190 °C (374 °F) | [5][11] |

| Flash Point | 82.3 to 123 °C (180.1 to 253.4 °F) - closed cup | [9] |

| Density | 1.045 - 1.055 g/mL at 25 °C | [][11] |

| Refractive Index | n20/D 1.429 | [] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [9] |

| Solubility | Insoluble in water; soluble in organic solvents. Reacts with water. | [10] |

Experimental Protocols and Handling Procedures

Adherence to detailed experimental protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the necessary level of protection.

Caption: Required Personal Protective Equipment workflow.

-

Eye and Face Protection : Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[8][12] A face shield should also be used.[13]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[4][12] A chemically resistant lab coat or apron is also required.[13]

-

Respiratory Protection : All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][13] If a fume hood is not available or if there is a potential for exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) must be used.[12]

Handling and Storage Protocol

Caption: Workflow for safe handling and storage.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[8][13][14]

-

Keep away from heat, sparks, and open flames.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][12]

-

Wash hands thoroughly after handling and before breaks.[11][12]

Storage:

-

Keep containers tightly closed to prevent moisture contamination, which can lead to the release of methanol.[2][8][12][14][15] Storing under an inert gas like nitrogen is recommended.[8]

-

Store away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[2][8][13]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

Caption: Emergency response procedures for exposure or spills.

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2][6]

-

Skin Contact : Remove contaminated clothing and shoes immediately.[11] Flush skin with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation develops or persists.[2][4]

-

Inhalation : Remove from exposure and move to fresh air immediately.[2][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting.[2][6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill and Leak Protocol

-

Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[2][12][16]

-

Containment : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][17] Do not use combustible materials like sawdust.

-

Collection : Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][6]

-

Decontamination : Clean the spill area thoroughly.

-

Waste Disposal : Dispose of the waste in accordance with all local, state, and federal regulations.[11][13] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][13]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[11] It is recommended to use a licensed professional waste disposal service.[4][13] Do not allow the product to enter drains or waterways.[4][6][12] Uncleaned containers should be treated as the product itself.[11]

By implementing these safety and handling precautions, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound and maintain a safe working environment.

References

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. specialty-chemicals.eu [specialty-chemicals.eu]

- 4. capotchem.cn [capotchem.cn]

- 5. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. capatue.com [capatue.com]

- 8. echemi.com [echemi.com]

- 9. 3-acryloxypropyl trimethoxysilane | CAS#:4369-14-6 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. louisville.edu [louisville.edu]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 15. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 16. nj.gov [nj.gov]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

Methodological & Application

Application Notes and Protocols for Surface Modification of Glass with 3-(Trimethoxysilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals